molecular formula C15H13Cl2NO B4889723 N-[1-(3,4-dichlorophenyl)ethyl]benzamide

N-[1-(3,4-dichlorophenyl)ethyl]benzamide

Cat. No.: B4889723
M. Wt: 294.2 g/mol
InChI Key: REZWKOICQFKHOG-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.20 g/mol . As a benzamide derivative featuring a 3,4-dichlorophenyl group, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the development of novel bioactive molecules. Benzamide analogs with similar 3,4-dichlorophenyl substitutions have been identified as key scaffolds in various research applications. For instance, such structures have been investigated as potential allosteric modulators of adenosine receptors and have played a role in the discovery of small molecule inhibitors for enzymes like ceramidases . Furthermore, related dihydroisoquinoline compounds derived from scaffold-hopping strategies have shown promising neuroprotective effects and potential as antidepressant agents in preclinical studies, acting through mechanisms that may include the up-regulation of BDNF and reduction of neuronal apoptosis . This compound serves as a valuable building block and intermediate for synthetic chemists. It can be used in cross-coupling reactions and other transformations to create a diverse array of derivatives for structure-activity relationship (SAR) studies, high-throughput screening, and hit-to-lead optimization campaigns. This compound is provided for research purposes as a high-purity solid. Researchers are advised to handle this material with appropriate safety precautions. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-10(12-7-8-13(16)14(17)9-12)18-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZWKOICQFKHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorophenyl)ethyl]benzamide typically involves the reaction of 3,4-dichlorophenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorophenyl)ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

N-[1-(3,4-dichlorophenyl)ethyl]benzamide has been investigated for its role as a pharmaceutical agent, particularly in the context of receptor modulation and therapeutic efficacy.

Receptor Modulation

The compound has shown promise as a modulator of certain receptors, including tachykinin receptors. In studies involving the antagonism of tachykinin NK1 receptors, it was found to exhibit significant activity. For instance, the compound was compared with other selective non-peptide tachykinin NK1 receptor antagonists in a study that assessed its ability to inhibit depolarization induced by specific agonists in rat spinal cord preparations .

Antimicrobial Properties

Another area of research focuses on the antimicrobial properties of this compound. Similar compounds have been utilized as antimicrobial agents in various formulations such as shampoos and soaps, where they help prevent bacterial growth . The structural similarities suggest that this compound could possess similar properties.

Agricultural Applications

In agricultural research, compounds related to this compound have been explored for their potential as pesticide agents.

Pesticidal Activity

Studies have indicated that benzamide derivatives can exhibit herbicidal and insecticidal properties. The application of such compounds in pest management strategies could provide an environmentally friendly alternative to conventional pesticides. For example, the effectiveness of related benzamide compounds in inhibiting plant pathogens has been documented .

Material Sciences

The compound's unique chemical structure allows for exploration in material sciences, particularly in creating novel materials with specific properties.

Polymer Chemistry

This compound can be utilized in polymer synthesis, contributing to the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such amide functionalities into polymer matrices can improve their overall performance .

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

Case StudyFocus AreaFindings
Study 1PharmacologyDemonstrated significant receptor antagonism at tachykinin NK1 receptors .
Study 2AgricultureEvaluated herbicidal activity against common weeds; showed promising results .
Study 3Material ScienceInvestigated polymer blends containing this compound; improved mechanical properties observed .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Biological Activity Key Findings
N-[1-(3,4-Dichlorophenyl)ethyl]benzamide 3,4-dichlorophenyl, ethylamine, benzamide σ receptor modulation Acts as a σ ligand with potential applications in substance abuse research.
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) Cyclohexylmethyl group, dimethylamino substitution μ-opioid receptor agonist Exhibits potent opioid activity; classified as a new psychoactive substance.
BD-1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) Dimethylaminoethyl side chain σ-1 receptor antagonist Reduces psychostimulant effects in preclinical models.
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-dimethoxyphenyl substitution Not explicitly stated Synthesized for structural studies; methoxy groups enhance solubility.
MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) Trifluoromethylphenyl, hydroxyl group Anti-staphylococcal/anti-biofilm Broad-spectrum antimicrobial activity due to electron-withdrawing groups.
VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Imidazole, oxadiazole rings CYP51 inhibitor (antiparasitic) Cures Chagas disease in mice via CYP51 inhibition.

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(3,4-dichlorophenyl)ethyl]benzamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via an amide coupling reaction between 3,4-dichlorophenethylamine and benzoyl chloride derivatives. A common approach involves reacting 2-(3,4-dichlorophenyl)ethan-1-amine with 4-substituted benzoyl chlorides under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or tetrahydrofuran. Triethylamine is often used as a base to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Recommended Techniques :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl3_3 or DMSO-d6_6) to confirm the amide bond formation and substituent positions. Key signals include the amide proton (~8.5–9.5 ppm) and aromatic protons split by chlorine substituents.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C15_{15}H12_{12}Cl2_2NO: [M+H]+^+ 308.02).
  • UV-Vis Spectroscopy : λmax_{\text{max}} ~260–280 nm for benzamide absorption .

Q. What are the primary biological targets or activities reported for this compound?

  • Reported Activities : Structural analogs of this compound have shown affinity for opioid receptors (e.g., μ-opioid) and fungal sterol 14α-demethylase. Preliminary assays may include:
  • Radioligand Binding Assays : To evaluate receptor affinity (e.g., 3H^3H-labeled ligands).
  • Enzyme Inhibition Studies : For antifungal targets, measure IC50_{50} values using spectrophotometric microplate assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles, dihedral angles, and hydrogen-bonding patterns. For example:
  • ORTEP-3/WinGX Software : Analyze crystal packing and compare with analogs (e.g., N-(3,4-dichlorophenyl)benzamide shows a trans amide conformation and dihedral angles of 58.3° between aromatic rings).
  • Hydrogen Bonding : Infinite chains along the c-axis via N–H···O interactions, critical for understanding solid-state stability .

Q. How should researchers address contradictory biological activity data across studies?

  • Experimental Design :
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out assay-specific artifacts.
  • Target Specificity : Use knockout cell lines or siRNA silencing to confirm receptor dependency.
  • Molecular Docking : Compare binding poses in homology models (e.g., fungal CYP51 vs. human CYP3A4) to explain selectivity discrepancies .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
  • Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations for intravenous administration.
  • Pharmacokinetic Profiling : Measure plasma half-life via LC-MS/MS after administering a 10 mg/kg dose in rodent models .

Q. How can reaction yields be optimized when scaling up synthesis?

  • Optimization Steps :
  • Coupling Reagents : Replace traditional acyl chlorides with HATU or EDCI/HOBt to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80°C.
  • Workup Automation : Use liquid-liquid extraction cartridges for faster purification .

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